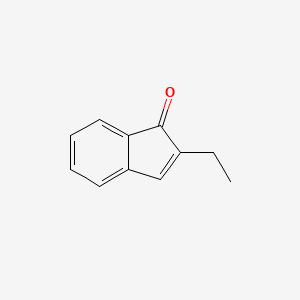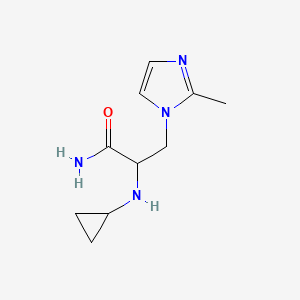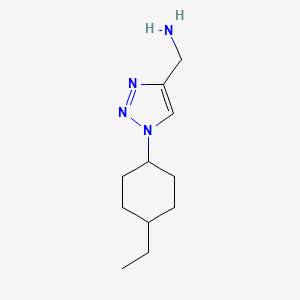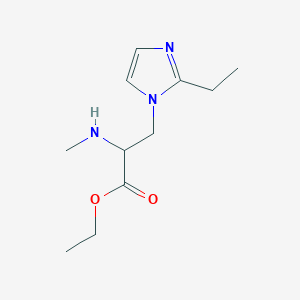
Ethyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.
Alkylation: The imidazole ring is then alkylated with ethyl halides to introduce the ethyl group at the 2-position.
Amination: The resulting compound is further reacted with methylamine to introduce the methylamino group at the 2-position of the propanoate chain.
Esterification: Finally, the compound is esterified with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. The process may also include purification steps like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the imidazole ring or the ethyl groups may be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to reduce the imidazole ring or other functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. For example, halogenation can replace hydrogen atoms with halogens.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce imidazole N-oxides, while reduction may yield reduced imidazole derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Ethyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may also interfere with cellular processes, such as signal transduction, gene expression, or metabolic pathways.
類似化合物との比較
Similar Compounds
Ethyl 2-(1H-imidazol-1-yl)acetate: Another imidazole derivative with similar structural features.
Methyl 3-(1H-imidazol-1-yl)propanoate: A related compound with a methyl ester group instead of an ethyl ester.
2-Ethyl-4-methylimidazole: A simpler imidazole derivative with an ethyl and methyl group.
Uniqueness
Ethyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(methylamino)propanoate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other imidazole derivatives. Its combination of an ethyl group, a methylamino group, and an ester functionality makes it a versatile compound for various applications.
特性
分子式 |
C11H19N3O2 |
|---|---|
分子量 |
225.29 g/mol |
IUPAC名 |
ethyl 3-(2-ethylimidazol-1-yl)-2-(methylamino)propanoate |
InChI |
InChI=1S/C11H19N3O2/c1-4-10-13-6-7-14(10)8-9(12-3)11(15)16-5-2/h6-7,9,12H,4-5,8H2,1-3H3 |
InChIキー |
QFMRQCGOPUXYMY-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC=CN1CC(C(=O)OCC)NC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



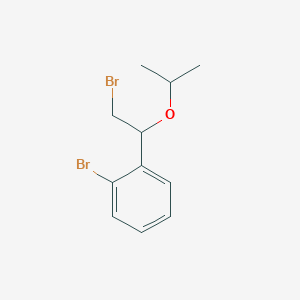
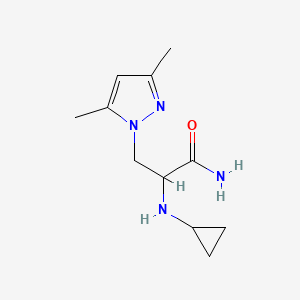
![tert-butyl N-[(2-amino-4-fluorophenyl)methyl]carbamate](/img/structure/B13630904.png)
![2-{[(Tert-butoxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630923.png)
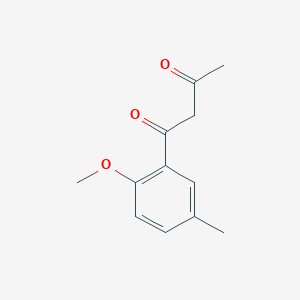
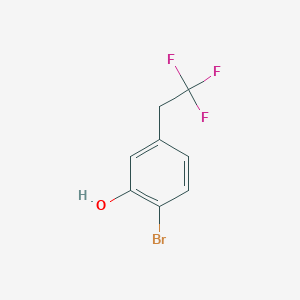
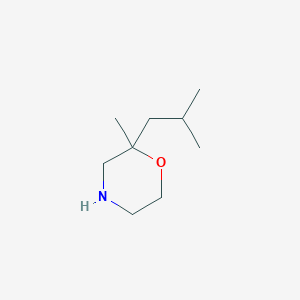
amino}propanoicacid](/img/structure/B13630936.png)
